6-Chloro Acyclovir Acetate
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Overview
Description
6-Chloro Acyclovir Acetate is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an acetoxyethoxy group attached to the purine ring
Biochemical Analysis
Biochemical Properties
Given its structural similarity to purine nucleotides, it may interact with enzymes, proteins, and other biomolecules involved in nucleotide metabolism
Cellular Effects
It could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied . Future in vitro or in vivo studies could provide valuable insights into these aspects.
Dosage Effects in Animal Models
The effects of 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine at different dosages in animal models have not been reported in the literature . Such studies could help identify any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro Acyclovir Acetate typically involves the reaction of guanine with 2-oxa-1,4-butanediol diacetate in the presence of a catalyst such as trimethylsilyl triflate. The reaction is carried out at elevated temperatures, around 130°C, for several hours. The product is then purified through filtration and recrystallization to obtain a high yield of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro Acyclovir Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The acetoxyethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various functionalized purine compounds .
Scientific Research Applications
6-Chloro Acyclovir Acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential role in nucleic acid research and as a building block for nucleoside analogs.
Medicine: Research is ongoing to explore its antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 6-Chloro Acyclovir Acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug that shares structural similarities with 6-Chloro Acyclovir Acetate.
Ganciclovir: Another antiviral agent with a similar purine base structure.
Penciclovir: Used in the treatment of herpes virus infections, it also has a related chemical structure
Uniqueness
What sets this compound apart is
Properties
IUPAC Name |
2-[(2-amino-6-chloropurin-9-yl)methoxy]ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c1-6(17)19-3-2-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3,(H2,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEGIEVTUAVTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231355 |
Source
|
Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81777-48-2 |
Source
|
Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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